1-(4-Aminophenyl)-2,2-difluoroethan-1-one
Description
1-(4-Aminophenyl)-2,2-difluoroethan-1-one is an aromatic ketone derivative featuring a 4-aminophenyl group attached to a difluoro-substituted ethanone moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive chalcones and fluorinated ketones, which are often explored for antimicrobial, antimalarial, and enzyme-inhibitory properties . The amino group at the para position enhances solubility and facilitates electrostatic interactions in biological systems, while the difluoro substitution modulates electronic and steric properties, influencing reactivity and binding affinity .
Properties
IUPAC Name |
1-(4-aminophenyl)-2,2-difluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWYPSOSYPPHQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminophenyl)-2,2-difluoroethan-1-one typically involves the reaction of 4-aminobenzaldehyde with difluoroacetic acid under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a controlled temperature environment to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to consistent production of high-quality material. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminophenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of 4-aminophenol, including 1-(4-Aminophenyl)-2,2-difluoroethan-1-one, exhibit significant anticancer properties. In a study conducted by the National Cancer Institute (NCI), compounds similar to this compound were evaluated for their antimitotic activity against various human tumor cell lines. The results indicated that these compounds could inhibit cell growth effectively, with mean GI50 values suggesting promising therapeutic potential against cancer cells .
Antimicrobial Properties
The compound has also been studied for its antimicrobial effects. Research on various 4-aminophenol derivatives showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This suggests that modifications to the 4-aminophenol structure can lead to compounds with enhanced antimicrobial efficacy, making them suitable candidates for developing new antibiotics .
Synthesis of Pharmaceuticals
This compound serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its difluoromethyl group contributes to the biological activity of the resulting compounds, making it valuable in drug design. For instance, the compound can undergo various chemical transformations to yield derivatives with improved pharmacological profiles .
Reaction Mechanisms
The compound can participate in several chemical reactions, including nucleophilic substitutions and reductions. These reactions are crucial for synthesizing complex molecules used in drug development and other applications in organic chemistry . The difluoroethyl moiety enhances the lipophilicity and metabolic stability of the synthesized products, which is often desirable in drug development .
Case Study: Anticancer Activity Evaluation
In a specific study focusing on the anticancer properties of 4-aminophenol derivatives, researchers synthesized several related compounds and tested their efficacy against a panel of cancer cell lines. The synthesized derivatives exhibited varying degrees of cytotoxicity, with some demonstrating significant inhibition of cell proliferation . This case highlights the potential of this compound as a lead compound for further development into anticancer agents.
Case Study: Antimicrobial Activity Assessment
Another study investigated the antimicrobial activity of various 4-aminophenol derivatives, including those based on this compound. The results indicated that these compounds could effectively inhibit the growth of several pathogenic bacterial strains, suggesting their potential use as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with biological molecules, while the difluoroethanone moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chalcone Derivatives
Chalcones such as (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (50% PfFd-PfFNR inhibition) share the 4-aminophenylketone scaffold but incorporate an α,β-unsaturated ketone system. This conjugation enhances π-π stacking and hydrogen-bonding interactions in enzyme inhibition, as seen in antimalarial studies .
| Compound | Structure | Bioactivity (PfFd-PfFNR Inhibition) | Key Features |
|---|---|---|---|
| 1-(4-Aminophenyl)-2,2-difluoroethan-1-one | Difluoroethanone | Not reported | Enhanced metabolic stability, reduced flexibility |
| (E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Chalcone (α,β-unsaturated) | 50% | Strong π-π interactions, higher flexibility |
Fluorinated Aryl Ketones
- 1-[4-(2-Aminoanilino)phenyl]-2,2,2-trifluoroethanone: This analog replaces the difluoro group with a trifluoroethyl moiety. The increased electron-withdrawing effect of the trifluoromethyl group enhances electrophilicity at the ketone, accelerating nucleophilic reactions (e.g., with amines or thiols) compared to the difluoro counterpart . However, the trifluoro group may also increase steric hindrance, reducing compatibility with sterically constrained binding pockets .
- 1-(Biphenyl-4-yl)-2,2-difluoroethan-1-one: Synthesized via a difluorination/fragmentation process , this compound lacks the 4-aminophenyl group, resulting in lower solubility and diminished electrostatic interactions in biological systems.
Halogen-Substituted Analogs
- 1-(4-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate: A phosphonate derivative with a trifluoroethyl group, this compound exhibits distinct reactivity in organophosphorus chemistry but lacks the amino group critical for hydrogen bonding .
Aminophenyl Derivatives in Drug Discovery
- 4-(2,3-Bis(3,4,5,6-tetrahydropyridin-2-yl)quinoxalin-6-yloxy)aniline: A polycyclic amine derivative with demonstrated kinase inhibition, highlighting the versatility of 4-aminophenyl motifs in targeting diverse enzymes .
- 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride: A fluorinated amphetamine analog, this compound underscores the role of fluorine in enhancing blood-brain barrier penetration, a property less relevant to the ketone-focused this compound .
Biological Activity
1-(4-Aminophenyl)-2,2-difluoroethan-1-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its structure features an amino group at the para position of a phenyl ring and a difluoroethanone moiety, which imparts unique chemical properties that influence its biological activity. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
The molecular formula for this compound is C8H8F2N0, with a molecular weight of approximately 171.14 g/mol. The presence of difluoromethyl and amino functionalities enhances its reactivity and interaction with biological macromolecules.
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The difluoromethyl group enhances binding affinity and selectivity towards these targets, potentially acting as an inhibitor or modulator in several biochemical pathways .
Anticancer Properties
Studies have shown that compounds structurally related to this compound exhibit anticancer activity. For instance, similar difluoro compounds have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Anti-inflammatory Effects
Research has also suggested anti-inflammatory properties for this compound. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines, which play a crucial role in the inflammatory response .
Case Studies
Case Study 1: Antitumor Activity
In a study evaluating the efficacy of various difluoro compounds against breast cancer cell lines, this compound was found to significantly reduce cell viability at concentrations above 10 µM. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an antitumor agent .
Case Study 2: Inhibition of Enzymatic Activity
Another investigation focused on the compound's ability to inhibit specific kinases involved in cancer progression. The results indicated that this compound effectively inhibited hematopoietic progenitor kinase 1 (HPK1), which is implicated in immune response regulation and tumor immunity .
Data Table: Biological Activity Summary
| Biological Activity | Effect | Concentration (µM) | Mechanism |
|---|---|---|---|
| Antitumor | Reduced cell viability | >10 | Induction of apoptosis via caspase activation |
| Anti-inflammatory | Inhibition of cytokines | N/A | Modulation of inflammatory pathways |
| Enzyme inhibition | Inhibition of HPK1 | N/A | Interference with kinase signaling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
